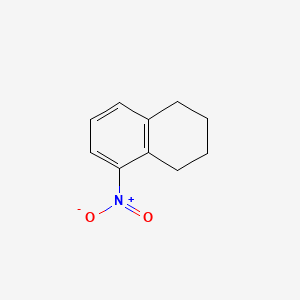

5-Nitro-1,2,3,4-tetrahydronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZHOWCMXKLZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183947 | |

| Record name | 1,2,3,4-Tetrahydro-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29809-14-1 | |

| Record name | 5-Nitrotetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29809-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-5-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-5-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-5-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRO-5-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EFL6RN8S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydronaphthalene

CAS Number: 29809-14-1

This technical guide provides a comprehensive overview of 5-Nitro-1,2,3,4-tetrahydronaphthalene, a nitroaromatic hydrocarbon of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, spectroscopic data, and potential biological activities, supported by experimental protocols and pathway diagrams.

Physicochemical Properties

This compound, also known as 5-Nitrotetralin, is a nitrated derivative of tetralin.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 29809-14-1 | [2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| Melting Point | 34-35 °C | |

| Boiling Point | Approximately 140 °C | [1] |

| Appearance | Not specified | |

| Solubility | Not specified |

Synthesis

The primary method for the synthesis of this compound is through the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[3]

Experimental Protocol: Nitration of 1,2,3,4-tetrahydronaphthalene

Materials:

-

1,2,3,4-tetrahydronaphthalene (Tetralin)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Ethanol for recrystallization

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and placed in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared. The temperature should be maintained below 30°C to prevent over-nitration and oxidation of the aromatic ring.[3]

-

Nitration: 1,2,3,4-tetrahydronaphthalene is added dropwise to the cooled acid mixture with constant stirring. The reaction temperature should be carefully controlled throughout the addition.

-

Quenching: After the addition is complete, the reaction mixture is stirred for a specified time and then poured onto crushed ice to precipitate the crude product.

-

Extraction: The crude product is then extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by:[3]

-

Column Chromatography: Using a silica gel column with a hexane/ethyl acetate gradient. The product's retention factor (Rf) is approximately 0.4 in a 3:1 hexane:ethyl acetate solvent system.[3]

-

Recrystallization: From ethanol.

-

Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Spectroscopic Data

-

¹H NMR: Aromatic protons are expected to appear in the downfield region (δ 7.0-8.5 ppm), with the nitro group causing deshielding of adjacent protons. The aliphatic protons of the tetralin ring system would appear in the upfield region (δ 1.5-3.0 ppm).

-

¹³C NMR: The carbon atoms of the aromatic ring will be in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The aliphatic carbons will resonate at higher field strengths.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the nitro group are expected around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹ (asymmetric and symmetric stretching, respectively). Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) is expected at m/z 177. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragmentation of the aliphatic ring.

Biological Activity

The biological activity of this compound has not been extensively studied. However, based on the activities of related nitroaromatic and tetralin compounds, several potential areas of interest for researchers can be highlighted.

Potential Antimicrobial Activity

Nitro-containing compounds are known to exhibit a broad spectrum of antimicrobial activities.[4] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules, including DNA.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Nutrient agar plates

-

Sterile cork borer

-

Micropipettes

-

Solution of this compound in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test bacteria and uniformly spread it on the surface of a nutrient agar plate.

-

Well Preparation: Create wells (e.g., 6 mm diameter) in the agar plate using a sterile cork borer.

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the this compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Potential Cytotoxic Activity

Derivatives of tetralin have been investigated for their potential as anticancer agents.[5] The cytotoxic effects of this compound against various cancer cell lines could be evaluated to determine its potential in this area.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

96-well plates

-

This compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the untreated control.

Hypothetical Signaling Pathway Perturbation:

While no specific signaling pathways have been elucidated for this compound, many cytotoxic compounds exert their effects by inducing apoptosis through the p53 signaling pathway.

Caption: Hypothetical p53-mediated apoptotic pathway induced by cellular stress.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides foundational information to support such research endeavors. Further studies are required to fully characterize its spectroscopic properties and to explore its biological activities and mechanisms of action in detail.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1,2,3,4-Tetrahydro-5-nitronaphthalene | SIELC Technologies [sielc.com]

- 3. This compound | 29809-14-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Nitro-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Nitro-1,2,3,4-tetrahydronaphthalene, a nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. This document details its synthesis, physical characteristics, and spectral properties, and explores its potential biological significance.

Core Physical and Chemical Properties

This compound, with the chemical formula C₁₀H₁₁NO₂, is a derivative of tetralin. The introduction of a nitro group to the aromatic ring significantly influences its chemical reactivity and physical properties.

Table 1: General and Calculated Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | Cheméo[1] |

| Molecular Weight | 177.20 g/mol | Cheméo[1] |

| CAS Number | 29809-14-1 | SIELC Technologies[2] |

| Melting Point | 34-35 °C | - |

| Boiling Point (approx.) | ~140 °C | CymitQuimica[3] |

| logP (Octanol-Water Partition Coefficient) | 3.44 | SIELC Technologies[2] |

| log₁₀WS (Water Solubility in mol/l) | -3.62 (Calculated) | Cheméo[1] |

Synthesis and Purification

The primary method for the synthesis of this compound is through the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2,3,4-tetrahydronaphthalene (Tetralin)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath to 0-5 °C.[4]

-

1,2,3,4-tetrahydronaphthalene is added dropwise to the cooled acid mixture with constant stirring, maintaining the temperature below 10 °C to prevent over-nitration.[4]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

-

The mixture is then poured onto crushed ice, resulting in the precipitation of the crude product.

-

The crude product is extracted with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

The organic layer is washed with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude this compound can be purified by either column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.[4]

Caption: Workflow for the synthesis and purification of this compound.

Experimental Determination of Physical Properties

Detailed experimental protocols for determining key physical properties are outlined below.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the purified compound is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.

Boiling Point Determination

The boiling point can be determined by distillation. The compound is heated in a distillation flask, and the temperature of the vapor that condenses on a thermometer placed in the vapor path is recorded as the boiling point. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to lower the boiling point.

Solubility Determination

The solubility in various solvents can be determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic methods after creating a calibration curve.

Spectral Data

Table 2: Predicted Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.2–8.1 ppm. The aliphatic protons on the tetrahydronaphthalene ring would appear as multiplets in the upfield region. The nitro group will deshield adjacent protons.[4] |

| ¹³C NMR | Aromatic carbons will appear in the downfield region, with carbons attached to the nitro group being significantly deshielded. Aliphatic carbons will be in the upfield region. |

| Infrared (IR) | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5] Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 177.[4] Fragmentation patterns would likely involve the loss of the nitro group and fragmentation of the aliphatic ring. |

Potential Biological Signaling Pathway

Direct evidence for the involvement of this compound in specific biological signaling pathways is limited. However, the mechanism of action for many nitroaromatic compounds involves their intracellular reduction.[6] This process can lead to the generation of reactive nitrogen species, which can induce cellular stress and interact with various cellular components.

The following diagram illustrates a hypothetical signaling pathway based on the known mechanisms of similar nitroaromatic compounds, which often exhibit antimicrobial or cytotoxic effects.[6]

Caption: Hypothetical mechanism of action for this compound.

Disclaimer: The signaling pathway depicted is a generalized representation based on the known bioactivity of other nitroaromatic compounds and has not been experimentally validated for this compound. Further research is required to elucidate its specific molecular targets and mechanisms of action.

References

- 1. Naphthalene, 1,2,3,4-tetrahydro-5-nitro- (CAS 29809-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,2,3,4-Tetrahydro-5-nitronaphthalene | SIELC Technologies [sielc.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | 29809-14-1 | Benchchem [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene from Tetralin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene, a valuable intermediate in organic synthesis, particularly in the development of dyes, pigments, and other specialized nitroaromatic compounds.[1] The primary and most direct method for this synthesis is the electrophilic aromatic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). This document details the underlying chemical principles, experimental protocols, purification techniques, and characterization methods. Quantitative data from cited methodologies are summarized for comparative analysis, and a detailed experimental workflow is provided for practical implementation in a laboratory setting.

Introduction

1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, is a partially hydrogenated derivative of naphthalene.[2] Its nitration is a foundational electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. This functionalization is a critical first step for the synthesis of a variety of more complex molecules. The nitro group in this compound enhances the compound's reactivity, making it a versatile precursor for further chemical modifications.[1] The direct nitration of tetralin typically yields a mixture of isomers, primarily this compound and 6-Nitro-1,2,3,4-tetrahydronaphthalene, necessitating efficient purification methods to isolate the desired 5-nitro product.[3]

Reaction and Mechanism

The synthesis is achieved through the nitration of tetralin, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Overall Reaction:

C₁₀H₁₂ (Tetralin) + HNO₃ --(H₂SO₄)--> C₁₀H₁₁NO₂ (Nitrotetralin) + H₂O

The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4] The nitronium ion is then attacked by the electron-rich aromatic ring of tetralin to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity and yields the nitrated product.

The substitution pattern on the tetralin ring is directed by the activating nature of the alkyl portion fused to the benzene ring. This results in substitution primarily at the alpha (5-) and beta (6-) positions.

Experimental Protocols

The following section details a typical laboratory procedure for the nitration of tetralin.

Materials and Reagents

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

-

Ethanol (for recrystallization)

Synthesis Procedure: Mixed Acid Nitration

A common method for the nitration of tetralin involves the use of mixed acids.[1]

-

Preparation of Nitrating Mixture: In a flask immersed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Allow the mixture to cool.

-

Reaction Setup: Place 1,2,3,4-tetrahydronaphthalene in a separate reaction flask equipped with a magnetic stirrer and cool it in an ice bath.

-

Nitration: Add the chilled nitrating mixture dropwise to the stirred tetralin solution. It is crucial to maintain the reaction temperature below 30°C to minimize the formation of byproducts from over-nitration or ring oxidation.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature until completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent like dichloromethane.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of nitro isomers.

Purification

The crude product, a mixture of 5-nitro and 6-nitrotetralin, requires purification to isolate the desired 5-nitro isomer.[3]

-

Column Chromatography: The most effective method for separating the isomers is column chromatography using silica gel. A solvent gradient of hexane and ethyl acetate is typically employed.[1] The different isomers will have varying affinities for the stationary phase, allowing for their separation.

-

Recrystallization: Alternatively, recrystallization from a suitable solvent, such as ethanol, can be used to purify the desired product.[1]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Parameter | Value/Condition | Reference |

| Starting Material | 1,2,3,4-Tetrahydronaphthalene | [1] |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | [1] |

| Reaction Temperature | Below 30°C | [1] |

| Products | 5-Nitro & 6-Nitro Isomers | [3] |

| Overall Yield | Variable (depends on conditions) | [3] |

Table 2: Characterization Data for this compound

| Analysis Method | Result | Reference |

| TLC (3:1 Hexane:EtOAc) | Rf ~0.4 | [1] |

| ¹H NMR | Aromatic protons at δ 7.2–8.1 ppm | [1] |

| ¹³C NMR | Nitro group deshields adjacent carbons | [1] |

| GC-MS | m/z 177 [M⁺] | [1] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process from starting materials to the final, purified product.

References

An In-depth Technical Guide to the Electrophilic Nitration of Tetralin

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). It covers the core reaction mechanism, discusses the critical factors governing regioselectivity, and presents a representative experimental protocol for the synthesis of nitrotetralin derivatives.

Introduction

Tetralin is a bicyclic aromatic hydrocarbon with a chemical structure featuring a benzene ring fused to a cyclohexane ring. Its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The introduction of a nitro (-NO₂) group onto the aromatic ring via electrophilic nitration is a fundamental transformation, providing a versatile chemical handle for further functionalization, such as reduction to an amino group. Understanding the mechanism and regioselectivity of this reaction is crucial for controlling the synthesis of specific isomers.

The Core Reaction Mechanism

The nitration of tetralin proceeds via the classical electrophilic aromatic substitution (EAS) mechanism. This multi-step process involves the generation of a potent electrophile which then attacks the electron-rich aromatic ring of tetralin.

The mechanism can be broken down into three primary stages:

-

Generation of the Electrophile: The reaction is typically initiated by mixing concentrated nitric acid (HNO₃) with a stronger acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the tetralin's aromatic ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or, more commonly, a Wheland intermediate (σ-complex).

-

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This final step restores the stable aromatic system and yields the nitrated tetralin product.

Regioselectivity: α- vs. β-Substitution

The nitration of tetralin yields two primary constitutional isomers: 5-nitrotetralin (α-nitrotetralin) and 6-nitrotetralin (β-nitrotetralin). The distribution of these products is not statistical and is governed by the relative stability of the Wheland intermediates formed during the reaction.

The fused aliphatic ring in tetralin acts as an alkyl substituent, which is an activating, ortho-, para-directing group. Therefore, substitution is directed to the α-position (C5, ortho to the fused ring) and the β-position (C6, para to the fused ring).

In practice, substitution at the α-position is strongly favored . This preference is analogous to the nitration of naphthalene, where the α-position is significantly more reactive than the β-position.[1] The reason lies in the superior resonance stabilization of the α-Wheland intermediate.

-

α-Attack (C5): The carbocation formed from the attack at the C5 position can be delocalized through five resonance structures. Crucially, two of these structures preserve the aromatic sextet of the adjacent, unattacked ring, which is a major stabilizing factor.

-

β-Attack (C6): The carbocation resulting from attack at the C6 position also has five resonance structures. However, only one of these structures keeps the adjacent ring's aromaticity intact.

Because the transition state leading to the Wheland intermediate resembles the intermediate itself (Hammond's Postulate), the more stable α-intermediate is formed via a lower energy transition state, leading to it being the major product.

References

Regioselectivity in the Nitration of 1,2,3,4-Tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the regioselectivity observed in the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). It covers the mechanistic basis for product distribution, summarizes quantitative data from various experimental conditions, and provides a detailed experimental protocol for the synthesis of nitrotetralin isomers.

Introduction and Theoretical Background

The nitration of 1,2,3,4-tetrahydronaphthalene is a classic example of electrophilic aromatic substitution on a substituted benzene ring. The reaction typically yields two primary mononitrated products: 5-nitro-1,2,3,4-tetrahydronaphthalene (α-nitrotetralin) and 6-nitro-1,2,3,4-tetrahydronaphthalene (β-nitrotetralin). The fused, saturated aliphatic ring acts as an electron-donating group, activating the aromatic ring towards electrophilic attack.

The regioselectivity of the reaction—the preference for substitution at the α-position (C5) versus the β-position (C6)—is governed by the stability of the cationic carbocation intermediate, also known as the arenium ion or sigma complex, formed during the reaction.[1][2]

-

Attack at the α-position (C5): The positive charge in the resulting arenium ion can be delocalized across the ring and is adjacent to the electron-donating alkyl substituent. This proximity allows for more effective stabilization of the positive charge through hyperconjugation and inductive effects. Crucially, one of the resonance structures for the α-attack intermediate preserves the benzenoid character of the second ring, a stabilizing feature.[3]

-

Attack at the β-position (C6): The arenium ion formed from attack at the β-position is less stable. The positive charge is further from the point of fusion with the aliphatic ring, and maintaining the aromaticity of a benzene ring in the resonance contributors is not as favorable as in the α-attack intermediate.[3]

Consequently, the transition state leading to the α-substituted product is lower in energy, resulting in a faster reaction rate and making This compound the major product under most conditions.[3]

Logical Reaction Pathway

The nitration of tetralin follows a well-established three-step electrophilic aromatic substitution mechanism.[4] The process begins with the generation of the active electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of tetralin.

Caption: Mechanism of Tetralin Nitration.

Quantitative Data on Product Distribution

The ratio of α- to β-nitrotetralin is influenced by the choice of nitrating agent, solvent, and reaction temperature. While the α-isomer is consistently the major product, conditions can be optimized to alter the selectivity. The following table summarizes available data on product distribution under various conditions.

| Nitrating Agent / System | Solvent | Temp. (°C) | α-Isomer Yield (5-nitro) | β-Isomer Yield (6-nitro) | Total Yield (%) | α:β Ratio |

| HNO₃ / H₂SO₄ | Acetic Anhydride | 0 | 58% | 36% | >95% | ~1.6 : 1 |

| HNO₃ / H₂SO₄ | None | 30 | Not specified | Not specified | ~90% | ~9 : 1 |

| Acetyl Nitrate (Ac₂O/HNO₃) | Acetic Anhydride | 25 | 55% | 41% | 96% | ~1.3 : 1 |

| N₂O₅ | CCl₄ | 0 | 54% | 46% | High | ~1.2 : 1 |

Note: Data is compiled from various sources and may represent typical outcomes rather than exact values from a single experiment. The α:β ratio for nitration with nitric and sulfuric acid is notably high, indicating strong regioselectivity.

Detailed Experimental Protocol: Mixed Acid Nitration

This protocol details a standard laboratory procedure for the nitration of 1,2,3,4-tetrahydronaphthalene using a mixture of concentrated nitric and sulfuric acids.

4.1 Materials and Reagents

-

1,2,3,4-Tetrahydronaphthalene (≥98%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

4.2 Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (Silica gel)

4.3 Procedure

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid with gentle swirling. Allow the mixture to cool to below 10°C.

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

-

Initial Cooldown: Add 20.0 g (0.15 mol) of 1,2,3,4-tetrahydronaphthalene to the reaction flask and cool the contents to between 0°C and 5°C with stirring.

-

Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred tetralin over a period of 60-90 minutes.[5] Crucially, maintain the internal reaction temperature below 10°C throughout the addition to prevent over-nitration and side reactions. [5]

-

Reaction Period: After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours.

-

Work-up and Extraction:

-

Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring.

-

Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[6]

-

Combine the organic layers and wash sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).[6]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, a mixture of isomers, can be separated by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-nitro and 6-nitro isomers.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol, from reagent preparation to the final isolation of products.

Caption: Experimental Workflow for Tetralin Nitration.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]

chemical formula and molecular weight of 5-Nitro-1,2,3,4-tetrahydronaphthalene

An In-depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydronaphthalene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

This compound is a nitrated aromatic hydrocarbon. Its fundamental chemical data are summarized in the table below for quick reference.

| Property | Value | Citations |

| Chemical Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.204 g/mol | [1] |

| CAS Number | 29809-14-1 | [1] |

| Synonyms | 1,2,3,4-Tetrahydro-5-nitronaphthalene, 5-Nitrotetralin | [1][2] |

Experimental Protocols

Synthesis via Electrophilic Aromatic Substitution

The primary method for synthesizing this compound is through the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[3] This reaction is a classic example of electrophilic aromatic substitution.

Methodology:

-

Reagent Preparation: A nitrating mixture is prepared by combining concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction Conditions: The nitration reaction is conducted at a controlled, low temperature, typically between 0°C and 5°C.[3] This is crucial to prevent over-nitration and to ensure the selective substitution at the 5-position of the tetralin ring.

-

Reaction Execution: 1,2,3,4-tetrahydronaphthalene is slowly added to the chilled nitrating mixture with constant stirring. The reaction is allowed to proceed until completion.

-

Purification: Following the reaction, the product is isolated and purified. Standard purification techniques include recrystallization and distillation to separate the desired this compound from by-products and any unreacted starting materials.[3]

Analytical Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common and effective method for the analysis of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Methodology:

-

Column: A Newcrom R1 HPLC column is a suitable choice for this analysis.[1]

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid.[1] For standard analysis, phosphoric acid is used. For applications compatible with mass spectrometry (MS), formic acid should be substituted for phosphoric acid.[1]

-

Application: This HPLC method is versatile and can be adapted for various applications, including fast UPLC (Ultra-Performance Liquid Chromatography) by using columns with smaller particle sizes (e.g., 3 µm).[1] It is also scalable for preparative separation to isolate impurities and is suitable for pharmacokinetic studies.[1]

Biological Context

While specific signaling pathways for this compound are not extensively documented, the broader classes of nitro compounds and tetrahydronaphthalene derivatives are of significant interest in drug discovery. Nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, often through redox reactions within cells.[4] Tetrahydronaphthalene derivatives have been investigated for various pharmacological applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5]

Visualizations

Analytical Workflow for this compound

Caption: Workflow for the analysis of this compound using RP-HPLC.

References

- 1. 1,2,3,4-Tetrahydro-5-nitronaphthalene | SIELC Technologies [sielc.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 29809-14-1 | Benchchem [benchchem.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 5-Nitro-1,2,3,4-tetrahydronaphthalene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Nitro-1,2,3,4-tetrahydronaphthalene is a nitroaromatic hydrocarbon that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a tetralin core with a nitro group on the aromatic ring, makes it a valuable precursor for the synthesis of various dyes, pigments, and other specialized organic compounds.[1] The nitro group's presence significantly influences the molecule's reactivity and physicochemical properties, including its solubility, which is a critical parameter in its application, particularly in reaction chemistry and pharmaceutical development.[1] Understanding the solubility of this compound in a range of organic solvents is essential for designing efficient synthetic routes, developing purification strategies, and formulating potential drug candidates.

Synthesis and Purification

The primary method for synthesizing this compound involves the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[1] This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1]

Synthesis Protocol

A general laboratory-scale synthesis procedure is as follows:

-

Reaction Setup: A solution of 1,2,3,4-tetrahydronaphthalene in a suitable inert solvent (e.g., dichloromethane) is cooled in an ice bath.

-

Nitrating Mixture Preparation: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled.

-

Addition: The nitrating mixture is added dropwise to the cooled solution of 1,2,3,4-tetrahydronaphthalene with vigorous stirring, maintaining the temperature below 10°C to control the reaction and prevent over-nitration.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured onto ice and extracted with an organic solvent. The organic layer is then washed with water, a dilute solution of sodium bicarbonate, and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

Purification

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[1] Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. The aromatic protons typically appear in the range of δ 7.2–8.1 ppm, with the nitro group causing a downfield shift of adjacent protons.[1]

-

Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by characteristic strong asymmetric and symmetric stretching vibrations typically observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined by mass spectrometry, with the molecular ion peak [M]⁺ expected at m/z 177.20.[1]

Solubility Profile: A Proposed Experimental Investigation

Proposed Solvents for Investigation

A range of solvents with varying polarities should be investigated to establish a comprehensive solubility profile. The proposed solvents are categorized based on their polarity:

| Solvent Category | Proposed Solvents |

| Non-polar | n-Hexane, Toluene, Cyclohexane |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane |

| Polar Protic | Methanol, Ethanol, Isopropanol |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

4.2.1. Materials and Equipment

-

This compound (purified)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

Quantification:

-

HPLC Method: Dilute the filtered solution with a suitable mobile phase and analyze it using a validated HPLC method. A calibration curve of known concentrations of this compound should be prepared to quantify the concentration in the saturated solution.

-

UV-Vis Spectrophotometry Method: If the compound has a distinct chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance at a specific wavelength (λmax) and using a pre-established calibration curve.

-

-

Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a mole fraction. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Expected Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data of this compound at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | 0.1 | To be determined | To be determined |

| Toluene | 2.4 | To be determined | To be determined |

| Dichloromethane | 3.1 | To be determined | To be determined |

| Acetone | 5.1 | To be determined | To be determined |

| Ethyl Acetate | 4.4 | To be determined | To be determined |

| Isopropanol | 3.9 | To be determined | To be determined |

| Ethanol | 4.3 | To be determined | To be determined |

| Methanol | 5.1 | To be determined | To be determined |

Applications

This compound is a valuable intermediate in several areas:

-

Organic Synthesis: It serves as a precursor for the synthesis of amino-tetralin derivatives through the reduction of the nitro group. These amino compounds are important building blocks in medicinal chemistry.

-

Dye and Pigment Industry: The presence of the chromophoric nitro group makes it a candidate for the synthesis of various dyes and pigments.[1]

-

Drug Development: The tetralin scaffold is present in a number of biologically active molecules.[2] The nitro-substituted variant can be used as a starting material for the synthesis of novel compounds with potential therapeutic applications. The nitro group itself is a key feature in several approved drugs.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While a comprehensive, experimentally determined quantitative solubility profile for this compound in organic solvents is currently lacking in the public domain, this technical guide provides the necessary theoretical background and a detailed experimental protocol to generate this crucial data. The synthesis, purification, and characterization of the compound have been outlined, providing a complete picture for researchers. The information and protocols presented herein are intended to facilitate further research and application of this versatile nitroaromatic compound in organic synthesis and drug discovery.

References

- 1. This compound | 29809-14-1 | Benchchem [benchchem.com]

- 2. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. fishersci.com [fishersci.com]

The Potential Biological Activity of Nitro-Tetralin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current state of research into the biological activities of nitro-tetralin derivatives. The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a key structural motif in a variety of biologically active compounds, including several clinically used drugs. The introduction of a nitro group to this scaffold can significantly modulate its physicochemical properties and biological activity, opening up new avenues for drug discovery and development. This document summarizes the key findings on the anticancer, antimicrobial, and potential neuroprotective activities of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of putative mechanisms of action.

Anticancer Activity

Several studies have highlighted the potential of nitro-tetralin derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, with some derivatives exhibiting potent activity.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected nitro-tetralin derivatives, expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11a | NCI-H460 (Lung Carcinoma) | 5-15 | [1] |

| 11b | NCI-H460 (Lung Carcinoma) | 5-15 | [1] |

| 12a | NCI-H460 (Lung Carcinoma) | 5-15 | [1] |

| 12b | NCI-H460 (Lung Carcinoma) | 5-15 | [1] |

| Compound 3a | HeLa (Cervical Carcinoma) | 3.5 (µg/mL) | [2] |

| Compound 3a | MCF-7 (Breast Carcinoma) | 4.5 (µg/mL) | [2] |

Note: IC50 values are presented as reported in the literature. Conversion from µg/mL to µM requires the molecular weight of the specific compound, which was not always provided in the source.

Putative Anticancer Mechanisms of Action

While the precise signaling pathways for many nitro-tetralin derivatives are still under investigation, research on structurally related compounds, such as chalcones bearing a tetralin moiety, suggests several potential mechanisms of action.

One proposed mechanism involves the induction of the intrinsic apoptotic pathway. This is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[3]

Caption: Putative mitochondrial apoptosis pathway induced by nitro-tetralin derivatives.

Another potential mechanism, particularly for chalcone-like derivatives, is the inhibition of tubulin polymerization.[4] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle in the G2/M phase, leading to cell death.

Antimicrobial Activity

Nitro-tetralin derivatives have also demonstrated promising activity against various bacterial strains. The nitro group is a well-known pharmacophore in antimicrobial agents, and its presence on the tetralin scaffold appears to confer potent bactericidal or bacteriostatic properties.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected nitro-tetralin derivatives against pathogenic bacteria.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 12a | Neisseria gonorrhoeae | 250 | [1] |

| 13b | Neisseria gonorrhoeae | 62.5 | [1] |

General Antimicrobial Mechanism of Action

The antimicrobial activity of many nitroaromatic compounds is attributed to the reductive activation of the nitro group by bacterial nitroreductases.[5][6] This process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, which can cause widespread cellular damage, including DNA damage, ultimately leading to bacterial cell death.[6]

Caption: Reductive activation of nitro-tetralin derivatives by bacterial nitroreductases.

Potential for Neuroprotective Activity

The investigation into the neuroprotective effects of nitro-tetralin derivatives is still in its nascent stages. Currently, there is a lack of direct studies and quantitative data specifically evaluating these compounds for neuroprotection. However, research on structurally related molecules provides a basis for postulating potential neuroprotective mechanisms. For instance, tetramethylpyrazine nitrone (TBN), a derivative of tetramethylpyrazine, has demonstrated neuroprotective effects in models of ischemic stroke.[7] The proposed mechanisms for TBN include scavenging of free radicals, inhibition of calcium overload, and maintenance of mitochondrial function.[7] Given that oxidative stress and mitochondrial dysfunction are common pathological features in many neurodegenerative diseases, it is plausible that nitro-tetralin derivatives could also exert neuroprotective effects through similar pathways. Further research is warranted to explore this potential.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anticancer and antimicrobial activities of nitro-tetralin derivatives.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

Test compound stock solutions (in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitro-tetralin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity testing.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well U-bottom or flat-bottom microplates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Test compound stock solutions

-

Sterile saline or PBS

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the nitro-tetralin derivative in the 96-well microplate. Typically, 50 µL of sterile broth is added to wells 2 through 12. A 100 µL volume of the highest concentration of the test compound (in broth) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as a growth control (broth and inoculum only), and well 12 serves as a sterility control (broth only).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the microplate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Conclusion and Future Directions

Nitro-tetralin derivatives represent a promising class of compounds with demonstrated anticancer and antimicrobial activities. The presence of the nitro group on the tetralin scaffold appears to be a key determinant of their biological effects. While initial studies are encouraging, further research is needed to fully elucidate their mechanisms of action, particularly the specific signaling pathways involved in their anticancer effects. Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and selectivity of these compounds.

Furthermore, the potential neuroprotective activity of nitro-tetralin derivatives is an unexplored but potentially fruitful area of investigation. Given the neuroprotective properties of related compounds, it is conceivable that appropriately designed nitro-tetralin derivatives could offer therapeutic benefits for neurodegenerative diseases. Future research in this area should focus on in vitro and in vivo models of neurodegeneration to evaluate the neuroprotective potential of this chemical class.

References

- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]

- 3. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Nitrated Tetralins: A Journey from Discovery to Drug Development Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralin scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group onto this scaffold, creating nitrated tetralins, has historically been a pivotal step in the synthesis of a wide array of pharmacologically significant molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of nitrated tetralins, with a focus on their role as key intermediates in drug development. We will delve into detailed experimental protocols, present quantitative data for synthetic methodologies, and visualize key chemical transformations and potential biological pathways.

Discovery and Historical Context

The exploration of nitrated tetralins dates back to the early 20th century, a period of burgeoning interest in the chemistry of aromatic compounds. One of the seminal works in this area was conducted by German chemist Georg Schroeter. In the 1920s, Schroeter and his contemporaries were systematically investigating the reactions of tetralin, which had become more readily available through the catalytic hydrogenation of naphthalene.

The direct nitration of tetralin was found to yield a mixture of isomers, primarily 5-nitrotetralin and 6-nitrotetralin. This discovery was significant as it opened up new avenues for the functionalization of the tetralin core. The nitro group, being a versatile functional group, could be readily transformed into other functionalities, most notably an amino group, which is a common feature in many neurotransmitters and synthetic drugs. This made nitrated tetralins valuable precursors for the synthesis of aminotetralin derivatives, which later proved to have significant biological activities, particularly as dopaminergic and adrenergic agents.

Synthetic Methodologies

The synthesis of nitrated tetralins has evolved over the past century, with various methods being developed to control regioselectivity and improve yields. The primary approaches can be categorized into direct nitration of the tetralin or tetralone core and indirect methods involving cyclization of nitrated precursors.

Direct Nitration of Tetralin

The most straightforward method for preparing nitrated tetralins is the direct electrophilic nitration of tetralin. This typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid ("mixed acid"). The reaction proceeds via the generation of the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of tetralin.

Experimental Protocol: Nitration of Tetralin

-

Reagents: Tetralin, concentrated nitric acid (65%), concentrated sulfuric acid (96%).

-

Procedure:

-

To a stirred and cooled (0-5 °C) solution of tetralin in a suitable solvent (e.g., acetic anhydride or excess sulfuric acid), a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

The temperature is maintained below 10 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred at low temperature for a specified period (e.g., 1-2 hours).

-

The mixture is then poured onto crushed ice, and the precipitated product is collected by filtration.

-

The crude product, a mixture of 5-nitrotetralin and 6-nitrotetralin, is then purified by fractional crystallization or column chromatography.

-

Quantitative Data for Direct Nitration of Tetralin

| Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product Ratio (5-nitro:6-nitro) | Total Yield (%) | Reference |

| HNO₃ / H₂SO₄ | Acetic Anhydride | 0-5 | 2 | ~1:1 | 70-80 | Schroeter, G. |

| Cu(NO₃)₂ / Ac₂O | Acetonitrile | Room Temp | 4 | Predominantly 6-nitro | 65 | Modern Method |

| Acetyl Nitrate (in situ) | Acetic Anhydride | -10 | 1 | Varies with conditions | 75 | Modern Method |

Nitration of Substituted Tetralins and Tetralones

The nitration of substituted tetralins and their oxidized counterparts, tetralones, has been extensively studied to access a wider range of functionalized intermediates. The position of the nitro group is directed by the electronic nature and position of the existing substituents.

Experimental Protocol: Nitration of 6-Methoxy-1-tetralone

-

Reagents: 6-Methoxy-1-tetralone, fuming nitric acid, sulfuric acid.

-

Procedure:

-

6-Methoxy-1-tetralone is dissolved in concentrated sulfuric acid and cooled to 0 °C.

-

Fuming nitric acid is added dropwise while maintaining the temperature below 5 °C.

-

The reaction is stirred for 1-2 hours at 0 °C.

-

The mixture is poured onto ice, and the precipitate is filtered, washed with water, and dried.

-

The product is a mixture of 5-nitro-6-methoxy-1-tetralone and 7-nitro-6-methoxy-1-tetralone, which can be separated by chromatography.

-

Quantitative Data for Nitration of Substituted Tetralones

| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Products | Yields (%) |

| 1-Tetralone | HNO₃ / H₂SO₄ | - | 0 | 5-Nitro-1-tetralone, 7-Nitro-1-tetralone | 45, 25 |

| 6-Methoxy-1-tetralone | HNO₃ / H₂SO₄ | - | 0 | 5-Nitro-6-methoxy-1-tetralone, 7-Nitro-6-methoxy-1-tetralone | 35, 30 |

| 5-Hydroxy-1-tetralone | HNO₃ / AcOH | Reflux | 45 min | 6-Nitro, 8-Nitro, 6,8-Dinitro derivatives | 21, 48, 9 |

Role in Drug Development: Precursors to Aminotetralins

The primary significance of nitrated tetralins in drug development lies in their role as synthetic precursors to aminotetralins. The reduction of the nitro group to an amine is a facile and high-yielding transformation, typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using SnCl₂/HCl).

The resulting aminotetralins have been extensively explored for their pharmacological activities, particularly their interactions with dopamine and serotonin receptors in the central nervous system.

Potential Signaling Pathways of Nitrated Tetralins

While the primary focus has been on the derivatives of nitrated tetralins, the nitro group itself can impart biological activity. Organic nitrates are well-known vasodilators, a property attributed to their ability to release nitric oxide (NO) in vivo. It is plausible that nitrated tetralins could act as NO donors, thereby influencing signaling pathways regulated by NO.

The proposed mechanism involves the enzymatic or non-enzymatic reduction of the nitro group to release NO. Nitric oxide then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of phosphorylation events that ultimately cause smooth muscle relaxation and vasodilation.

Conclusion

The discovery and development of nitrated tetralins represent a significant chapter in the history of medicinal chemistry. From their initial synthesis in the early 20th century to their contemporary use as versatile intermediates, these compounds have played a crucial role in the creation of novel therapeutic agents. The ability to readily introduce and transform the nitro group has provided chemists with a powerful tool to explore the structure-activity relationships of the tetralin scaffold. While their intrinsic biological activities are an area for further investigation, the historical and ongoing importance of nitrated tetralins as key building blocks in drug discovery is undeniable. Future research may yet uncover direct pharmacological roles for these foundational molecules, adding another layer to their already rich history.

Methodological & Application

detailed protocol for synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene, a valuable intermediate for various organic compounds, including dyes and pigments.[1] The synthesis is achieved through the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin) using a standard mixed acid (sulfuric acid and nitric acid) method. This protocol emphasizes safety, control of reaction conditions to prevent over-nitration, and proper purification techniques to isolate the desired product.[1]

Introduction

This compound is a nitrated aromatic hydrocarbon that serves as a key precursor in the synthesis of more complex molecules, including pharmaceuticals and dyestuffs.[1][2] The introduction of the nitro group onto the tetralin scaffold enhances its reactivity for subsequent chemical transformations.[1] The procedure described herein is a well-established method involving the nitration of tetralin. The reaction yields a mixture of isomers, primarily 5-nitro and 6-nitrotetralin, from which the 5-nitro isomer can be isolated via chromatographic purification.[3]

Reaction Scheme: C₁₀H₁₂ (Tetralin) + HNO₃ (in H₂SO₄) → C₁₀H₁₁NO₂ (this compound) + H₂O

Safety Precautions

Extreme caution must be exercised during this procedure.

-

Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. They can cause severe skin burns and eye damage.[4] Always handle these acids inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., nitrile or neoprene).

-

Exothermic Reaction: The nitration reaction is highly exothermic. The rate of addition of the nitrating mixture must be carefully controlled, and the reaction vessel must be cooled in an ice bath to maintain the temperature below 30°C.[1] Failure to control the temperature can lead to a runaway reaction, rapid release of toxic nitrogen oxide gases, and the potential for over-nitration, which can form unstable and explosive polynitrated compounds.

-

Tetralin Hazards: Tetralin is a combustible liquid and can be irritating to the skin, eyes, and respiratory tract.[5][6] It may also form explosive peroxides upon prolonged contact with air.[6][7] Ensure it is handled in a well-ventilated area away from ignition sources.[7]

-

Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines.

Materials and Equipment

| Reagents & Solvents | Grade | Quantity | Supplier | CAS No. |

| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | Reagent | 13.2 g (0.1 mol) | Sigma-Aldrich | 119-64-2 |

| Sulfuric Acid (H₂SO₄), 98% | Reagent | 25 mL | Fisher Scientific | 7664-93-9 |

| Nitric Acid (HNO₃), 70% | Reagent | 14 mL | Sigma-Aldrich | 7697-37-2 |

| Dichloromethane (CH₂Cl₂) | ACS | 200 mL | VWR | 75-09-2 |

| Saturated Sodium Bicarbonate (NaHCO₃) | Lab | 100 mL | - | 144-55-8 |

| Anhydrous Magnesium Sulfate (MgSO₄) | Lab | 10 g | - | 7487-88-9 |

| Silica Gel (for column chromatography) | 60 Å, 230-400 mesh | As needed | - | 7631-86-9 |

| Hexane | ACS | As needed | - | 110-54-3 |

| Ethyl Acetate | ACS | As needed | - | 141-78-6 |

| Equipment |

| 250 mL Three-neck round-bottom flask |

| Magnetic stirrer and stir bar |

| Dropping funnel (pressure-equalizing) |

| Thermometer (-10 to 110 °C) |

| Ice bath |

| Separatory funnel |

| Rotary evaporator |

| Glassware for column chromatography |

| Thin Layer Chromatography (TLC) plates and chamber |

Experimental Protocol

Part A: Nitration of Tetralin

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the entire apparatus in a large ice bath on a magnetic stirrer.

-

Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, cautiously and slowly add 25 mL of concentrated sulfuric acid to 14 mL of concentrated nitric acid with gentle swirling.[8] Allow this mixture to cool to room temperature before transferring it to the dropping funnel.

-

Reaction: Add 13.2 g (0.1 mol) of tetralin to the three-neck flask. Begin stirring and cool the flask in the ice bath to 0-5 °C.

-

Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise from the funnel to the stirred tetralin solution. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 30 °C, ideally between 5-10 °C.[1] This addition should take approximately 30-45 minutes.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

Quenching: Slowly and carefully pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice. Stir the resulting mixture until all the ice has melted. A yellow, oily product should separate.

Part B: Workup and Isolation

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 75 mL).